molecular formula C8H8BClO4 B1461671 (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid CAS No. 957120-26-2

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No. B1461671
M. Wt: 214.41 g/mol
InChI Key: XRIPARKZRWXMTC-UHFFFAOYSA-N
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Description

“(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is an organic compound with the molecular formula C8H8BClO4 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

Boronic acids, including “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid”, are commonly used as building blocks and synthetic intermediates . They can be synthesized through various processes, including 1,4-conjugate addition reactions and Suzuki-Miyaura reactions . The specific synthesis process for “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The InChI code for “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is 1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid”, are involved in various chemical reactions. For instance, they participate in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate .


Physical And Chemical Properties Analysis

“(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” has a molecular weight of 214.41 . It is a solid substance that should be stored in a refrigerator .

Scientific Research Applications

Fluorescence Quenching Studies

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid and related boronic acid derivatives have been studied for their fluorescence quenching properties. These studies often involve steady-state fluorescence measurements and explore the interaction of these compounds with quenchers like aniline in various solvents. This research helps in understanding the photophysical properties of boronic acids and their applications in fluorescence-based sensing and imaging technologies (Geethanjali et al., 2015).

Diol and Carbohydrate Recognition

Boronic acids, including (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, have been recognized for their ability to bind diols and carbohydrates. This property is leveraged in the development of sensors for detecting sugars and other diol-containing molecules. Such research is crucial for applications in medical diagnostics and environmental monitoring (Mulla et al., 2004).

Applications in Food Technology

The ability of boronic acids to form esters with diol structures has been explored for the specific reduction of fructose in food matrices. This research aims to understand the interactions of boronic acids with various sugars and potentially develop methods for modifying sugar content in food products, thus having implications for food science and nutrition (Pietsch & Richter, 2016).

Chemical Synthesis and Catalysis

Boronic acids, including derivatives like (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid, are also studied for their role in chemical synthesis. They are used in various organic reactions, molecular recognition, and assembly processes. Their catalytic properties are of interest in developing new synthetic methodologies and understanding reaction mechanisms (Arnold et al., 2008).

Optical Modulation and Nanotechnology

The interaction of boronic acids with nanomaterials, such as carbon nanotubes, has been explored for optical modulation. By attaching boronic acid derivatives to nanomaterials, researchers can investigate the influence of molecular structure on the optical properties of these materials. This research is significant for the development of advanced materials in nanotechnology and photonics (Mu et al., 2012).

Safety And Hazards

“(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” is labeled with the signal word “Warning” and has the hazard statement H301, indicating that it is harmful if swallowed . Other precautionary statements include P264, P270, P301, P301, P310, P330, P405 .

Future Directions

Boronic acids, including “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid”, have been gaining interest in medicinal chemistry, especially after the approval of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, and antiviral activities . Therefore, the future directions for “(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid” could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name

(3-chloro-5-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIPARKZRWXMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656986
Record name [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

CAS RN

957120-26-2
Record name 1-Methyl 3-borono-5-chlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Chloro-5-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(methoxycarbonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA DE, SHG DE, CGY DE, FM DE, JP DE… - TETRAHEDRON …, 2012 - sumobrain.org
The present invention relates to novel heteroaryl-triazole and heteroaryl-tetrazole compounds of the general formula (I), in which the structural elements R1, R2, R3, R4 and R5 have the …
Number of citations: 0 www.sumobrain.org

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